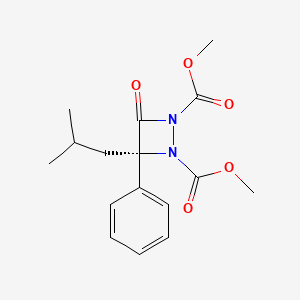
(3S)-3-(2-methylpropyl)-4-oxo-3-phenyldiazetidine-1,2-dicarboxylic acid dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-(2-methylpropyl)-4-oxo-3-phenyldiazetidine-1,2-dicarboxylic acid dimethyl ester is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.
Aplicaciones Científicas De Investigación
Enantioselectivity in Chemical Reactions
- Candida Rugosa Lipase Application : A study by Sobolev et al. (2002) discussed the use of Candida Rugosa Lipase for hydrolysis reactions in dihydropyridine derivatives, emphasizing the role of acyl chain length and branching in influencing enantioselectivity. This is relevant because it highlights the enzymatic application in manipulating specific chemical structures, similar to the one you're interested in (Sobolev et al., 2002).
Synthesis and Structural Analysis
- Synthesis of Pharmacologically Relevant Compounds : Watermeyer et al. (2009) detailed the synthesis and crystal structure of pharmacologically relevant compounds containing specific moieties, highlighting the importance of structural analysis in understanding chemical behavior, which can be applied to the compound (Watermeyer et al., 2009).
- Rearrangements and Derivatives : Research by Kim (1986) focused on the rearrangements of specific dihydropyridine derivatives, showing how structural modifications can lead to different products, which is crucial for understanding the potential chemical pathways of similar compounds (Kim, 1986).
Acidity and Electrophoresis Applications
- Acidity Constants Determination : A study by Mofaddel et al. (2004) explored the determination of acidity constants of compounds with acidic carbon atoms via capillary electrophoresis. This could be relevant in assessing the acidity profile of the compound (Mofaddel et al., 2004).
Applications in Drug Synthesis
- Esterase Application in Drug Synthesis : Shibatani et al. (1992) discussed the use of esterase from Serratia marcescens for the asymmetric hydrolysis of phenylglycidate ester, an important step in synthesizing a coronary vasodilator. This indicates the potential application of enzymes in synthesizing related ester compounds (Shibatani et al., 1992).
Propiedades
Nombre del producto |
(3S)-3-(2-methylpropyl)-4-oxo-3-phenyldiazetidine-1,2-dicarboxylic acid dimethyl ester |
|---|---|
Fórmula molecular |
C16H20N2O5 |
Peso molecular |
320.34 g/mol |
Nombre IUPAC |
dimethyl (3S)-3-(2-methylpropyl)-4-oxo-3-phenyldiazetidine-1,2-dicarboxylate |
InChI |
InChI=1S/C16H20N2O5/c1-11(2)10-16(12-8-6-5-7-9-12)13(19)17(14(20)22-3)18(16)15(21)23-4/h5-9,11H,10H2,1-4H3/t16-/m0/s1 |
Clave InChI |
PCIUZCZLNGIZPT-INIZCTEOSA-N |
SMILES isomérico |
CC(C)C[C@@]1(C(=O)N(N1C(=O)OC)C(=O)OC)C2=CC=CC=C2 |
SMILES canónico |
CC(C)CC1(C(=O)N(N1C(=O)OC)C(=O)OC)C2=CC=CC=C2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cucurbit[5]uril--cucurbit[10]uril](/img/structure/B1262929.png)
![[6-(2-carboxy-5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-2,2,10,10-tetramethyl-8-(sulfomethyl)-10,11-dihydro-2H-pyrano[3,2-g:5,6-g']diquinolin-1-ium-4-yl]methanesulfonate](/img/structure/B1262930.png)
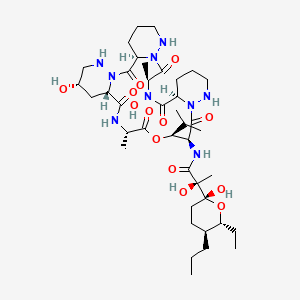
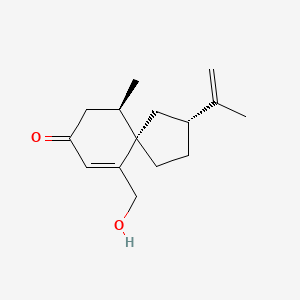
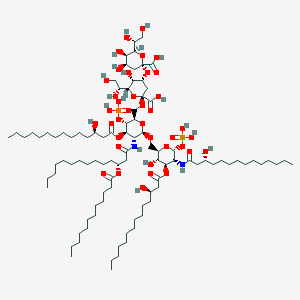
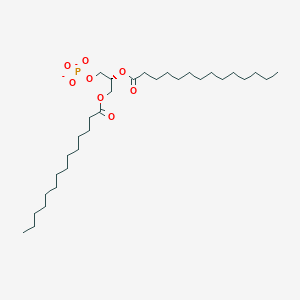
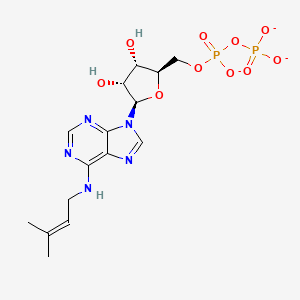
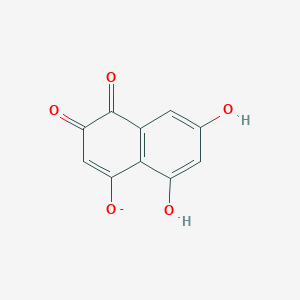
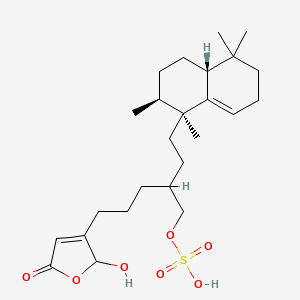
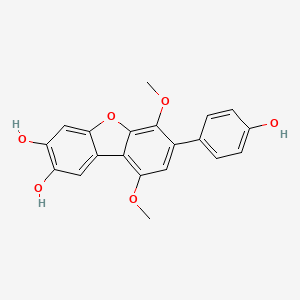
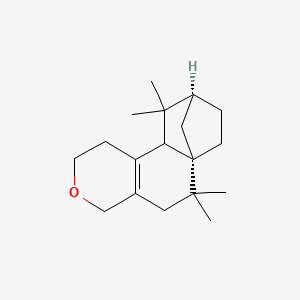
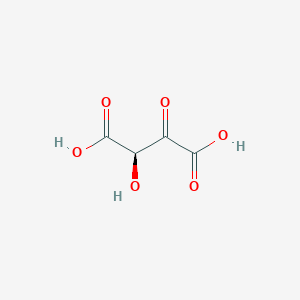
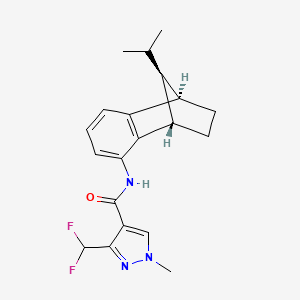
![(3Z,5E,7R,8S,9S,11E,13E,15S,16R)-8-Hydroxy-16-[(1S,2R,3S)-2-hydroxy-1-methyl-3-[(2R,4R,5S,6R)-tetrahydro-2,4-dihydroxy-5-methyl-6-(1-methylethyl)-2H-pyran-2-yl]butyl]-3,15-dimethoxy-5,7,9,11-tetramethyloxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1262950.png)